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Compound of Interest

Compound Name: 3-Hexanol

Cat. No.: B165604 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectral data and standardized experimental protocols for the analysis of 3-hexanol.

Introduction
3-Hexanol is an organic alcohol that serves as a valuable intermediate and building block in

various chemical syntheses. A thorough understanding of its structure is crucial for its

application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is

a powerful analytical technique for elucidating the molecular structure of organic compounds.

This application note presents the ¹H and ¹³C NMR spectral data for 3-hexanol, along with

detailed protocols for sample preparation and data acquisition.

Spectral Data Presentation
The ¹H and ¹³C NMR spectra of 3-hexanol were acquired in deuterated chloroform (CDCl₃)

with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data
The proton NMR spectrum of 3-hexanol exhibits distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to TMS.
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Assignment
Chemical Shift (δ)

ppm
Splitting Pattern Integration

H3 ~3.54 Multiplet 1H

OH ~1.74 Singlet 1H

H2, H4, H5 ~1.67 - 1.11 Multiplet 6H

H1, H6 ~0.94 Triplet 6H

Note: The chemical shift of the hydroxyl (-OH) proton can be variable and may exchange with

deuterium in the presence of D₂O.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the 3-hexanol molecule.

Assignment Chemical Shift (δ) ppm

C3 73.00[1]

C4 39.25[1]

C2 30.23[1]

C5 18.94[1]

C6 14.18[1]

C1 9.93[1]

Experimental Protocols
The following protocols describe the methodology for preparing a sample of 3-hexanol and

acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2]
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Sample Quantity: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of 3-
hexanol in about 0.6 mL of deuterated solvent.[3][4] For liquid samples like 3-hexanol, a
concentration of around 20% in the deuterated solvent is often suitable.[5]

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for small

organic molecules like 3-hexanol.[1][6] Ensure the solvent is of high purity to avoid

extraneous peaks.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

sample solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe

directly into a clean, dry 5 mm NMR tube.[3][5]

Sample Volume: The final volume of the solution in the NMR tube should be approximately

0.5 - 0.6 mL, corresponding to a height of about 4-5 cm.[4][5]

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by

the manufacturer to serve as an internal reference for chemical shifts (0 ppm). If not present,

a small amount can be added.

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific

parameters may vary depending on the spectrometer.

Spectrometer Preparation: Insert the NMR tube into the spectrometer's probe.

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the

solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This

process minimizes spectral line broadening and improves resolution.

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C) to ensure maximum signal-to-noise.

¹H NMR Acquisition Parameters (Typical):
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Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

¹³C NMR Acquisition Parameters (Typical):

Pulse Angle: 30 degrees[7]

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 64 or more, as ¹³C has a much lower natural abundance and sensitivity

compared to ¹H.[8]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. This is followed by phase correction and baseline correction.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR

spectra of 3-hexanol.
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Structure and NMR Assignments for 3-Hexanol
This diagram shows the chemical structure of 3-hexanol with labels for each unique carbon

and proton, corresponding to the data in the tables.

3-Hexanol Structure with NMR Assignments

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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